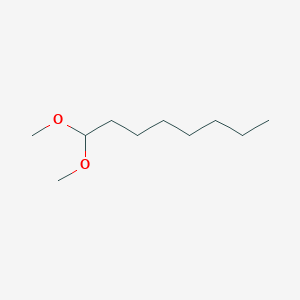
Chlorendic acid, diethyl ester
Vue d'ensemble
Description
Chlorendic acid, diethyl ester is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. It is a white crystalline substance that is soluble in organic solvents but insoluble in water. In
Applications De Recherche Scientifique
Chlorendic acid, diethyl ester has been studied for its potential applications in various scientific fields. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plants and insects. In medicine, it has been investigated for its potential as an anticancer agent and as a treatment for neurological disorders. In industry, it has been used as a flame retardant in plastics and textiles.
Mécanisme D'action
The mechanism of action of chlorendic acid, diethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organisms or cells. This leads to the disruption of various metabolic pathways and cellular processes, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Chlorendic acid, diethyl ester has been shown to have various biochemical and physiological effects. In animals, it has been found to cause liver damage, kidney damage, and reproductive toxicity. In plants, it has been shown to inhibit photosynthesis and growth. In cells, it has been found to induce apoptosis and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorendic acid, diethyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, it has several limitations as well. It is highly toxic and requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on chlorendic acid, diethyl ester. One area of interest is its potential as an anticancer agent. Several studies have shown that it has cytotoxic effects on cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is its potential as a treatment for neurological disorders. Preliminary studies have shown that it has neuroprotective effects, and further research could lead to the development of new therapies for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, research on the environmental impact of chlorendic acid, diethyl ester could lead to the development of safer and more sustainable alternatives for its various applications.
Méthodes De Synthèse
Chlorendic acid, diethyl ester can be synthesized through the reaction of chlorendic anhydride with ethanol in the presence of a catalyst. The reaction produces a mixture of diethyl ester and monoethyl ester, which can be separated through fractional distillation. The purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl6O4/c1-3-22-9(20)5-6(10(21)23-4-2)12(17)8(15)7(14)11(5,16)13(12,18)19/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIMVSZDTWROSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl6O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940713 | |
| Record name | Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorendic acid, diethyl ester | |
CAS RN |
1911-42-8 | |
| Record name | Chlorendic acid, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorendic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)





![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)